molecular formula C15H17BrN4O B5003237 2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide

2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide

Cat. No.: B5003237
M. Wt: 349.23 g/mol
InChI Key: BWSIVMVSKXLDLT-UHFFFAOYSA-N
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Description

2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide is an organic compound with the molecular formula C15H17BrN4O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide typically involves the reaction of 2-amino-5-bromobenzylamine with phenylacetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Scientific Research Applications

2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-bromobenzylamine
  • Phenylacetohydrazide
  • 2-amino-5-bromophenylmethanol

Uniqueness

2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a versatile compound for research in multiple fields, including chemistry, biology, and medicine .

Properties

IUPAC Name

2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c16-11-6-7-13(17)12(8-11)15(19-9-14(21)20-18)10-4-2-1-3-5-10/h1-8,15,19H,9,17-18H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSIVMVSKXLDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)N)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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